N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13473198
Molecular Formula: C16H31N3O2
Molecular Weight: 297.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O2 |
|---|---|
| Molecular Weight | 297.44 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H31N3O2/c1-11(2)19(12(3)20)10-13-8-7-9-18(13)15(21)14(17)16(4,5)6/h11,13-14H,7-10,17H2,1-6H3/t13?,14-/m1/s1 |
| Standard InChI Key | DWQFQTUMDQLXBQ-ARLHGKGLSA-N |
| Isomeric SMILES | CC(C)N(CC1CCCN1C(=O)[C@H](C(C)(C)C)N)C(=O)C |
| SMILES | CC(C)N(CC1CCCN1C(=O)C(C(C)(C)C)N)C(=O)C |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)C(C(C)(C)C)N)C(=O)C |
Introduction
N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a complex organic compound with a molecular formula of C16H31N3O2 and a molecular weight of 297.44 g/mol . This compound is of interest in medicinal chemistry due to its structural features, which suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H31N3O2 |
| Molecular Weight | 297.44 g/mol |
| CAS Number | 1354028-53-7 |
| PubChem CID | 66567699 |
| InChIKey | DWQFQTUMDQLXBQ-ARLHGKGLSA-N |
Synthesis and Preparation
The synthesis of N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the amino acid side chain. Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield.
Potential Applications
This compound is of interest in drug development, particularly in the context of central nervous system disorders. Its structural features suggest that it may interact with biological targets, making it a candidate for further pharmacological studies.
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